molecular formula C2H3NO3 B12441912 Acetic acid, (hydroxyimino)-, (Z)- CAS No. 3545-80-0

Acetic acid, (hydroxyimino)-, (Z)-

Cat. No.: B12441912
CAS No.: 3545-80-0
M. Wt: 89.05 g/mol
InChI Key: PBZUAIHRZUBBAJ-UHFFFAOYSA-N
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Description

(E)-(Hydroxyimino)acetic acid is an organic compound with the molecular formula C2H3NO3 It is characterized by the presence of a hydroxyimino group (-C=NOH) attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-(Hydroxyimino)acetic acid can be synthesized through several methods. One common approach involves the reaction of glyoxylic acid with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds as follows: [ \text{Glyoxylic acid} + \text{Hydroxylamine hydrochloride} \rightarrow \text{(E)-(Hydroxyimino)acetic acid} + \text{HCl} ]

Industrial Production Methods: Industrial production of (E)-(hydroxyimino)acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions: (E)-(Hydroxyimino)acetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo compounds.

    Reduction: Reduction can convert the hydroxyimino group to an amino group.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can react with the hydroxyimino group under mild conditions.

Major Products:

    Oxidation: Formation of oxoacetic acid derivatives.

    Reduction: Formation of aminoacetic acid derivatives.

    Substitution: Formation of substituted acetic acid derivatives.

Scientific Research Applications

(E)-(Hydroxyimino)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-(hydroxyimino)acetic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    Hydroxyacetic acid (Glycolic acid): Contains a hydroxyl group instead of a hydroxyimino group.

    Aminoacetic acid (Glycine): Contains an amino group instead of a hydroxyimino group.

    Oxoacetic acid: Contains an oxo group instead of a hydroxyimino group.

Uniqueness: (E)-(Hydroxyimino)acetic acid is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-hydroxyiminoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3NO3/c4-2(5)1-3-6/h1,6H,(H,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZUAIHRZUBBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40425551
Record name Acetic acid, (hydroxyimino)-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3545-80-0, 62812-66-2
Record name 2-(Hydroxyimino)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3545-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, (hydroxyimino)-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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